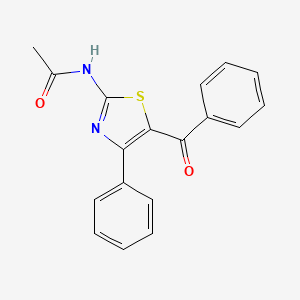

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S/c1-12(21)19-18-20-15(13-8-4-2-5-9-13)17(23-18)16(22)14-10-6-3-7-11-14/h2-11H,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPLWSSOYAGQPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=C(S1)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-aminothiazole with benzoyl chloride and phenyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The resulting intermediate is then treated with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings, respectively.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions are conducted under mild to moderate conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Halogenated derivatives, substituted thiazoles

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.

Medicine: Investigated for its potential as an anti-inflammatory and analgesic agent.

Industry: Utilized in the development of new materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets. For instance, it can inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by interacting with DNA and inhibiting topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural variations and their impacts:

Key Observations :

- Electron-withdrawing groups (e.g., Br, Cl) increase lipophilicity and binding to hydrophobic enzyme pockets .

- Bulky substituents (e.g., naphthyl) improve target specificity (e.g., SIRT2 inhibition) .

- Polar groups (e.g., hydroxy, methoxy) enhance hydrogen bonding, critical for COX isoform selectivity .

Key Observations :

Physical and Spectral Properties

Key Observations :

- Lower melting points correlate with flexible substituents (e.g., methoxy in 6a).

- C=O stretches remain consistent (~1600–1700 cm⁻¹), confirming acetamide integrity.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)acetamide?

The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazole core followed by functionalization. For example:

- Step 1 : Condensation of benzoyl-substituted precursors with thiourea derivatives to form the 1,3-thiazol-2-amine intermediate.

- Step 2 : Acetylation using chloroacetyl chloride or acetic anhydride under basic conditions (e.g., triethylamine in dioxane) to introduce the acetamide group .

- Purification : Recrystallization from ethanol-DMF mixtures or column chromatography.

Key parameters include temperature control (~20–25°C for acetylation) and stoichiometric ratios to minimize side products.

Basic: How can spectroscopic techniques validate the structural integrity of this compound?

- 1H/13C NMR : Confirm substitution patterns (e.g., benzoyl protons at δ 7.5–8.0 ppm, acetamide carbonyl at ~168–170 ppm).

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for benzoyl and acetamide).

- LC-MS/HRMS : Verify molecular weight (e.g., [M+H]+ at m/z 443.5) and fragmentation patterns .

- Elemental Analysis : Validate purity (>95% C, H, N, S content).

Advanced: How can computational modeling elucidate the compound’s mechanism of action in enzyme inhibition?

- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to targets like COX-2 or 15-LOX. Hydrophobic interactions between the thiazole core and enzyme active sites are critical .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

- SAR Analysis : Compare with analogs (e.g., substituting benzoyl with methoxy groups) to identify pharmacophore elements .

Advanced: How should researchers resolve contradictions in biological activity data across similar thiazole derivatives?

- Dose-Response Studies : Establish IC50 values under standardized assays (e.g., MTT for cytotoxicity).

- Enzyme Selectivity Profiling : Test against related isoforms (e.g., COX-1 vs. COX-2) to clarify specificity .

- Meta-Analysis : Compare data from structurally related compounds (e.g., N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acetamide) to identify trends in substituent effects .

Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures for aqueous solubility enhancement.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability.

- Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles to enhance pharmacokinetic profiles .

Basic: What are the recommended storage conditions to ensure compound stability?

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group.

- Long-Term Stability : Monitor via HPLC every 6 months for degradation products .

Advanced: How can crystallographic data (e.g., from SHELX-refined structures) inform SAR studies?

- X-ray Diffraction : Resolve bond angles and conformations of the thiazole ring to guide steric modifications.

- Electron Density Maps : Identify regions for functional group additions (e.g., halogenation at C5 for enhanced binding) .

Basic: What in vitro assays are suitable for initial screening of antimicrobial activity?

- Agar Dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Microbroth Dilution : Determine MIC values (typically 2–64 µg/mL for thiazole derivatives) .

- Time-Kill Assays : Assess bactericidal vs. bacteriostatic effects.

Advanced: How does the electronic nature of substituents (e.g., electron-withdrawing benzoyl) influence reactivity in follow-up reactions?

- Hammett Analysis : Quantify substituent effects on reaction rates (e.g., nucleophilic aromatic substitution at C4/C5).

- DFT Calculations : Predict charge distribution and sites for electrophilic attack (e.g., para positions on phenyl rings) .

Advanced: What analytical workflows address batch-to-batch variability in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.